molecular formula C18H19Cl2NO3 B3036231 4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide CAS No. 339020-55-2

4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide

Cat. No. B3036231
CAS RN: 339020-55-2
M. Wt: 368.3 g/mol
InChI Key: JIWHNIHEQWMNSP-CIAFOILYSA-N
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Description

4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide (4-DCPMP-4-OH) is a synthetic organic compound that has been studied for its potential medical applications. It is a member of the family of compounds known as phenoxyalkanols, which have been used in a variety of pharmaceutical and industrial applications. 4-DCPMP-4-OH has been investigated for its potential as an anti-inflammatory agent, as well as for its potential use in the treatment of certain cancers.

Scientific Research Applications

  • Synthesis of Complex Molecules : This compound plays a role in the synthesis of complex molecular structures. For example, it is used in the synthesis of 1,3,2-dioxathiolane-4-methylene-2-oxides, which are potential allene oxide equivalents, a significant class of organic compounds (Shipman, Thorpe, & Clemens, 1999).

  • Formation of Hydroxide-Catalyzed Decomposition : The compound is involved in the hydroxide-catalyzed decomposition of benzoquinone-imine dyes. This process is essential for understanding the kinetics and mechanism of dye degradation, which has practical implications in fields like environmental chemistry (Barra, Tan, & Wong, 2004).

  • Catalytic Reactions : It is used in catalytic processes, such as the direct catalytic asymmetric Mannich-type reaction, which synthesizes either anti- or syn-α-Hydroxy-β-Amino Ketones. This application is critical in the pharmaceutical industry for developing new drugs (Trost, Jaratjaroonphong, & Reutrakul, 2006).

  • Electropolymerization and Sensing Applications : The compound is also relevant in the electropolymerization of phenylphenols, showcasing its potential in creating sensitive layers for detecting specific chemicals in organic media. This application is significant in sensor technology and environmental monitoring (Kiss et al., 2022).

  • Formation of Molecular Complexes : It contributes to the formation of molecular complexes with noncentrosymmetric structures, which are useful in nonlinear optics. This is relevant in the field of materials science, particularly in the development of new optical materials (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

properties

IUPAC Name

4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO3/c1-12(21(2)23)8-17(22)15-9-14(19)10-16(20)18(15)24-11-13-6-4-3-5-7-13/h3-7,9-10,17,22H,8,11H2,1-2H3/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWHNIHEQWMNSP-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=[N+](C)[O-])CC(C1=C(C(=CC(=C1)Cl)Cl)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=[N+](/C)\[O-])/CC(C1=C(C(=CC(=C1)Cl)Cl)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide
Reactant of Route 2
4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide
Reactant of Route 3
4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide
Reactant of Route 4
Reactant of Route 4
4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide
Reactant of Route 5
4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide
Reactant of Route 6
4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide

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